2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate
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Overview
Description
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate is a complex organic compound that features a benzoisoquinoline core with a piperidine substituent and a cinnamate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate typically involves multi-step organic reactions. One common approach is to start with the benzoisoquinoline core, which can be synthesized through a Pictet-Spengler reaction. The piperidine group can be introduced via nucleophilic substitution, and the cinnamate ester can be formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Industry: Uses in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride
- 1-Amino-2,6-dimethylpiperidine
Uniqueness
What sets 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[de]isoquinoline core, a piperidine moiety, and multiple functional groups that contribute to its biological properties. Its molecular formula is C30H31N3O7S, with a molecular weight of approximately 577.66 g/mol. The presence of dioxo and sulfonamide functionalities suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C30H31N3O7S |
Molecular Weight | 577.66 g/mol |
LogP | 4.3717 |
Polar Surface Area | 92.651 Ų |
Hydrogen Bond Acceptors | 13 |
Mechanisms of Biological Activity
Preliminary studies indicate that compounds related to the benzo[de]isoquinoline derivatives exhibit various biological activities, including:
- Antitumor Activity : Research has shown that certain derivatives can inhibit tumor cell proliferation, suggesting potential use in cancer therapy.
- Antimicrobial Properties : Compounds within this structural class have demonstrated selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA.
- Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Antitumor Activity
A study conducted by Fülöp et al. (2009) investigated the cytotoxic effects of similar benzo[de]isoquinoline derivatives on various cancer cell lines. The results indicated significant inhibition of cell growth in a dose-dependent manner, with IC50 values ranging from 5 to 20 µM.
Antimicrobial Activity
Research published in Science.gov highlighted the antibacterial efficacy of structurally related compounds against Micrococcus luteus and other Gram-positive strains. The minimum inhibitory concentration (MIC) for the most active compounds was reported as low as 0.41 µg/mL, indicating potent antibacterial properties .
Neuroprotective Studies
In a neuropharmacological study, derivatives were evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. The results showed that these compounds could significantly reduce cell death in vitro, suggesting their potential as therapeutic agents for neurodegenerative conditions .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for predicting its therapeutic potential. Interaction studies have included:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins involved in disease pathways.
- Mechanistic Studies : Investigating the pathways through which the compound exerts its effects, including apoptosis induction in cancer cells.
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c31-25(15-12-20-8-3-1-4-9-20)34-19-18-30-27(32)22-11-7-10-21-24(29-16-5-2-6-17-29)14-13-23(26(21)22)28(30)33/h1,3-4,7-15H,2,5-6,16-19H2/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYINOLZDSTXIGR-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C=CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)/C=C/C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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